molecular formula C12H13ClOS B2805476 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one CAS No. 1536935-92-8

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one

Cat. No.: B2805476
CAS No.: 1536935-92-8
M. Wt: 240.75
InChI Key: PKVSVVJDAYYOIY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one is an organic compound that features a chlorinated phenyl group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide under reflux conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting 2-chlorobenzoyl chloride with the thiolane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethane: Lacks the carbonyl group, making it less reactive.

    2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethanoic acid: Contains a carboxylic acid group, altering its chemical properties and reactivity.

Uniqueness

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one is unique due to its combination of a chlorinated phenyl group and a thiolane ring with a carbonyl group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(thiolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSVVJDAYYOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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